

Application Notes and Protocols for 1D228 Administration and Dosage In Vivo

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Compound of Interest		
Compound Name:	1D228	
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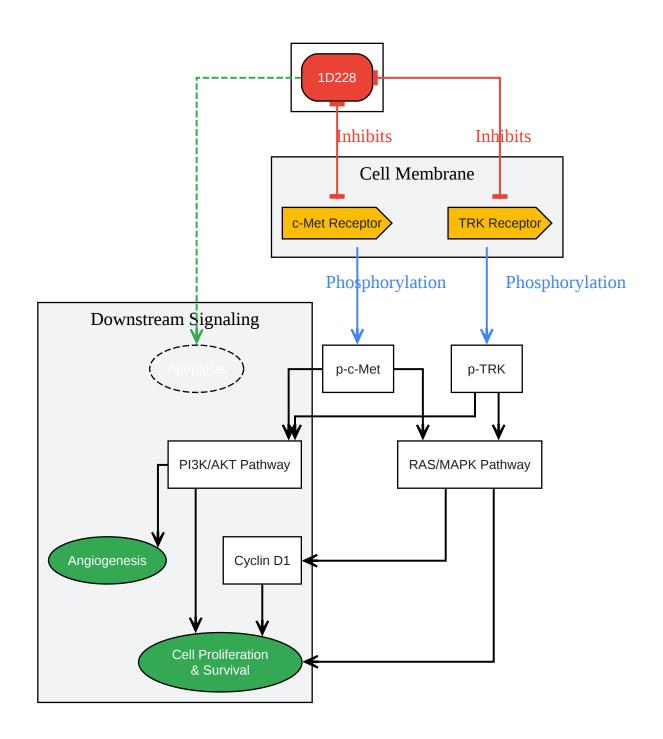
These application notes provide a comprehensive overview of the in vivo administration, dosage, and mechanism of action of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK). The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of **1D228**.

Mechanism of Action

1D228 is a potent tyrosine kinase inhibitor that targets both c-Met and TRK.[1][2][3] Its mechanism of action involves the inhibition of phosphorylation of these receptors, which in turn blocks their downstream signaling pathways.[1][2] This dual inhibition leads to several antitumor effects, including the suppression of tumor cell proliferation and migration, induction of G0/G1 cell cycle arrest through the inhibition of cyclin D1, and the induction of apoptosis.[1][2] [3] Furthermore, **1D228** exhibits anti-angiogenic properties by targeting c-Met and TRKB expressed on vascular endothelial cells, thereby inhibiting their migration and tube formation, which are crucial for tumor angiogenesis.[1][2][3]

Signaling Pathway of 1D228 Inhibition





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Caption: 1D228 inhibits c-Met and TRK signaling pathways.

In Vivo Administration and Dosage



Preclinical studies have demonstrated the in vivo efficacy of **1D228** in xenograft models of gastric and liver cancer. The administration of **1D228** resulted in significant tumor growth inhibition (TGI).

Quantitative Data Summary

Animal Model	Tumor Type	Drug	Dosage	Administr ation Route	TGI (%)	Referenc e
Nude Mice	Gastric (MKN45 Xenograft)	1D228	2 mg/kg/day	Oral Gavage (assumed)	74.4%	[2]
Nude Mice	Gastric (MKN45 Xenograft)	1D228	4 mg/kg/day	Oral Gavage (assumed)	90.7%	[2]
Nude Mice	Gastric (MKN45 Xenograft)	1D228	8 mg/kg/day	Oral Gavage (assumed)	94.8%	[1][2]
Nude Mice	Gastric (MKN45 Xenograft)	Tepotinib	8 mg/kg/day	Oral Gavage (assumed)	67.61%	[1][2]
Nude Mice	Liver (MHCC97 H Xenograft)	1D228	4 mg/kg/day	Oral Gavage (assumed)	93.4%	[1][2]
Nude Mice	Liver (MHCC97 H Xenograft)	Tepotinib	4 mg/kg/day	Oral Gavage (assumed)	63.9%	[1]

Experimental Protocols

The following are detailed protocols for in vivo efficacy studies of **1D228** based on published preclinical research.



Animal Models and Tumor Implantation

- Animal Strain: Athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.
- · Cell Lines:
 - Human gastric cancer cell line: MKN45
 - Human hepatocellular carcinoma cell line: MHCC97H
- Tumor Implantation Protocol:
 - Culture MKN45 or MHCC97H cells in appropriate media until they reach 80-90% confluency.
 - Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 107 cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (5 x 106 cells) into the right flank of each mouse.
 - Allow the tumors to grow to a palpable size (approximately 100-150 mm3).

1D228 Formulation and Administration

- Formulation: While the exact vehicle is not specified in the provided search results, a
 common vehicle for oral gavage of small molecule inhibitors is a suspension in 0.5%
 carboxymethylcellulose (CMC) in sterile water.
 - Weigh the required amount of 1D228 powder.
 - Prepare a 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and stirring.



- Suspend the 1D228 powder in the 0.5% CMC solution to the desired final concentration (e.g., 0.2, 0.4, or 0.8 mg/mL for a 10 mL/kg dosing volume).
- Ensure the suspension is homogenous by vortexing or sonicating before each administration.
- Administration:
 - Randomly assign mice with established tumors into treatment and control groups.
 - Administer 1D228 or the vehicle control daily via oral gavage.
 - Monitor the body weight of the mice and tumor size every 2-3 days.

Efficacy Evaluation

- Tumor Volume Measurement:
 - Measure the length (L) and width (W) of the tumors using digital calipers.
 - Calculate the tumor volume using the formula: Volume = (L x W2) / 2.
- Tumor Growth Inhibition (TGI) Calculation:
 - At the end of the study, calculate the average tumor volume for the treatment and control groups.
 - Calculate TGI using the formula: TGI (%) = [1 (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
- Immunohistochemistry (IHC):
 - At the end of the study, euthanize the mice and excise the tumors.
 - Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
 - Section the paraffin-embedded tumors and perform IHC staining for markers of proliferation (e.g., Ki67) and target engagement (e.g., phosphorylated c-Met).

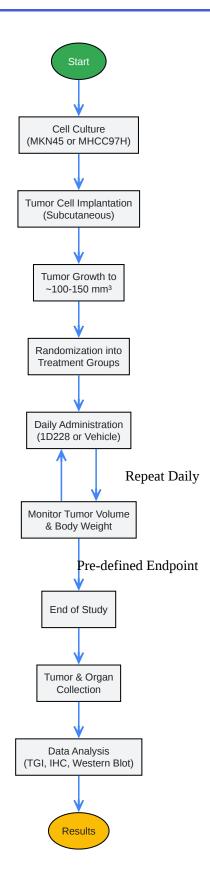


· Western Blotting:

- Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against total and phosphorylated c-Met, TRK, and downstream signaling proteins (e.g., AKT, ERK).
- Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

In Vivo Experimental Workflow





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Caption: Workflow for in vivo efficacy studies of 1D228.



Safety and Toxicology

In the preclinical studies cited, **1D228** monotherapy was reported to have lower toxicity compared to the combination of larotrectinib and tepotinib.[1][2] However, comprehensive toxicology studies are necessary to fully characterize the safety profile of **1D228**. It is recommended to monitor animal health closely during in vivo studies, including daily observations for clinical signs of toxicity and regular body weight measurements. At the end of the study, major organs should be collected for histopathological analysis.

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